molecular formula C7H12ClNS B2837993 (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride CAS No. 1807933-93-2

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride

Cat. No.: B2837993
CAS No.: 1807933-93-2
M. Wt: 177.69
InChI Key: ZIODSNVYODEXGF-RGMNGODLSA-N
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Description

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties and applications of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like bromine and chloromethyl methyl ether are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on voltage-gated sodium channels, similar to other thiophene-based compounds like articaine . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Uniqueness: (1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct chemical and biological properties. Its applications in various fields, from organic synthesis to medicinal chemistry, highlight its versatility and potential.

Properties

IUPAC Name

(1S)-1-thiophen-2-ylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIODSNVYODEXGF-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CS1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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